molecular formula C15H13BrF3N5O2S B4335532 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE

Cat. No.: B4335532
M. Wt: 464.3 g/mol
InChI Key: FBIQCRQCJLQPII-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, and a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: Bromination, methylation, and trifluoromethylation are carried out using reagents such as bromine, methyl iodide, and trifluoromethyl iodide, respectively.

    Formation of Thienopyrimidine Moiety: This involves the cyclization of thiophene derivatives with appropriate amines and carbonyl compounds.

    Coupling Reaction: The final step involves coupling the pyrazole and thienopyrimidine moieties using acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, it may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine and methyl groups can modulate its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE features a unique combination of a pyrazole ring and a thienopyrimidine moiety, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N5O2S/c1-6-4-9-13(27-6)20-8(3)24(14(9)26)21-10(25)5-23-7(2)11(16)12(22-23)15(17,18)19/h4H,5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIQCRQCJLQPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CN3C(=C(C(=N3)C(F)(F)F)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 4
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 6
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE

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